3-Deazauridin

Übersicht

Beschreibung

3-Deazauridin ist ein Nukleosid-Analogon, das strukturell Uridin ähnelt. Es ist bekannt für seine Fähigkeit, die Biosynthese von Cytidin-5'-triphosphat zu hemmen, indem es kompetitiv die Cytidintriphosphatsynthetase hemmt

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet typischerweise die Modifikation von Uridin. Eine gängige Methode umfasst die Desaminierung von Uridin, gefolgt von einer Reihe chemischer Reaktionen, um das Stickstoffatom an der 3-Position durch ein Kohlenstoffatom zu ersetzen. Dieser Prozess beinhaltet oft die Verwendung von Reagenzien wie Phosphorylchlorid und Ammoniak .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Wissenschaftliche Forschungsanwendungen

3-Deazauridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of other nucleoside analogues.

Biology: Studied for its effects on nucleic acid metabolism and enzyme inhibition.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Wirkmechanismus

Der primäre Wirkungsmechanismus von 3-Deazauridin beinhaltet die Hemmung der Cytidintriphosphatsynthetase, was zu einer Abnahme des Cytidin-5'-triphosphatspiegels führt. Diese Hemmung stört die RNA-Synthese und beeinflusst die Zellproliferation, was sie gegen schnell proliferierende Krebszellen wirksam macht . Zusätzlich kann this compound synergistisch mit anderen antineoplastischen Mitteln wirken und deren Wirksamkeit erhöhen .

Ähnliche Verbindungen:

5-Azacytidin: Ein weiteres Nukleosid-Analogon mit Antikrebsaktivität.

Cytosinarabinosid: Wird zur Behandlung bestimmter Leukämien eingesetzt.

Thymidin: Ein Nukleosid, das an der DNA-Synthese beteiligt ist.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Hemmung der Cytidintriphosphatsynthetase und seiner Fähigkeit, synergistisch mit anderen Antikrebsmitteln zu wirken. Dies macht es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .

Biochemische Analyse

Biochemical Properties

3-Deazauridine plays a crucial role in biochemical reactions by inhibiting cytidine triphosphate synthetase, which is essential for the biosynthesis of cytidine-5’-triphosphate . This inhibition leads to a reduction in cellular cytidine triphosphate levels, affecting RNA synthesis. 3-Deazauridine interacts with several enzymes and proteins, including cytidine triphosphate synthetase and RNA polymerase . The nature of these interactions involves competitive inhibition, where 3-Deazauridine competes with natural substrates for enzyme binding sites .

Cellular Effects

3-Deazauridine exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits RNA synthesis by reducing cytidine triphosphate levels, leading to decreased cell proliferation and increased apoptosis . Additionally, 3-Deazauridine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the replication of RNA viruses by targeting viral RNA polymerase . These effects highlight the compound’s potential as an anticancer and antiviral agent.

Molecular Mechanism

At the molecular level, 3-Deazauridine exerts its effects through several mechanisms. It competitively inhibits cytidine triphosphate synthetase, reducing cytidine triphosphate levels and subsequently inhibiting RNA synthesis . This inhibition affects various cellular processes, including gene expression and enzyme activity. Additionally, 3-Deazauridine can be phosphorylated to its triphosphate form, which further enhances its inhibitory effects on RNA synthesis . These molecular interactions underscore the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Deazauridine can vary over time. The compound has demonstrated stability under certain conditions, but its degradation can occur, affecting its long-term efficacy . In vitro studies have shown that 3-Deazauridine has a rapid onset of action, with significant antineoplastic effects observable within hours of treatment . Long-term effects on cellular function include sustained inhibition of RNA synthesis and potential resistance development in some cell lines .

Dosage Effects in Animal Models

The effects of 3-Deazauridine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits moderate antitumor activity, while higher doses can lead to increased toxicity . For instance, in mice with L1210 leukemia cells, the optimal dose was found to be 250 mg/kg/day, with higher doses resulting in adverse effects . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

3-Deazauridine is involved in several metabolic pathways, primarily affecting pyrimidine nucleotide biosynthesis. The compound inhibits cytidine triphosphate synthetase, leading to reduced cytidine triphosphate levels and altered metabolic flux . Additionally, 3-Deazauridine can be incorporated into RNA in place of uridine, affecting RNA stability and function . These metabolic interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Deazauridine is transported and distributed through nucleoside transporters . The compound’s transport is pH-dependent, with the undissociated form being the primary substrate for nucleoside transporters . Once inside the cell, 3-Deazauridine can be phosphorylated to its active triphosphate form, which accumulates in the cytoplasm and exerts its inhibitory effects on RNA synthesis . This distribution pattern is essential for its therapeutic efficacy.

Subcellular Localization

3-Deazauridine’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it is phosphorylated to its active form . This localization is facilitated by nucleoside transporters and specific targeting signals that direct 3-Deazauridine to the cytoplasm . Additionally, the compound’s interaction with cytidine triphosphate synthetase and RNA polymerase occurs within the cytoplasm, further emphasizing its subcellular activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-deazauridine typically involves the modification of uridine. One common method includes the deamination of uridine followed by a series of chemical reactions to replace the nitrogen atom at the 3-position with a carbon atom. This process often involves the use of reagents such as phosphorus oxychloride and ammonia .

Industrial Production Methods: Industrial production of 3-deazauridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Deazauridin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen, insbesondere an der 3-Position, sind aufgrund des Vorhandenseins der Deaza-Modifikation häufig.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Halogenierungsmittel wie Phosphortribromid (PBr3) oder Nukleophile wie Natriumazid (NaN3).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Deazauridinderivate, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese anderer Nukleosid-Analoga verwendet.

Biologie: Wird auf seine Auswirkungen auf den Nukleinsäurestoffwechsel und die Enzyminhibition untersucht.

Vergleich Mit ähnlichen Verbindungen

5-Azacytidine: Another nucleoside analogue with anticancer properties.

Cytosine Arabinoside: Used in the treatment of certain leukemias.

Thymidine: A nucleoside involved in DNA synthesis.

Uniqueness: 3-Deazauridine is unique due to its specific inhibition of cytidine triphosphate synthetase and its ability to act synergistically with other anticancer agents. This makes it a valuable compound in cancer research and therapy .

Biologische Aktivität

3-Deazauridine (3DU) is a synthetic nucleoside analogue of uridine that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, antiviral properties, and relevant case studies.

3-Deazauridine functions primarily as an antimetabolite, inhibiting nucleic acid synthesis. Its mechanism involves the following key actions:

- Inhibition of CTP Synthesis : 3DU is phosphorylated to its triphosphate form, which acts as a competitive inhibitor of CTP synthetase. This inhibition reduces the intracellular levels of cytidine triphosphate (CTP), subsequently affecting the synthesis of RNA and DNA by limiting the availability of essential nucleotides .

- Impact on Tumor Cells : In vitro studies have demonstrated that 3DU inhibits the growth of tumor cells by disrupting nucleic acid synthesis without significantly affecting protein synthesis. For instance, in L1210 leukemia cells, treatment with 3DU led to decreased levels of cytidine monophosphate (CMP), cytidine diphosphate (CDP), and CTP .

- Antiviral Activity : 3DU exhibits antiviral properties against various RNA viruses. It has been shown to inhibit the replication of viruses such as influenza and coxsackievirus in mammalian cell cultures by reducing virus-induced cytopathogenic effects .

Case Studies

- Phase II Study in Colorectal Cancer : A clinical trial assessing 3DU in patients with advanced colorectal adenocarcinoma reported limited activity. Despite its potential mechanisms, the compound did not show significant efficacy in previously treated patients .

- Leukemia Models : In laboratory settings, 3DU has been effective against leukemic cells. It enhanced the incorporation of other cytosine analogues like 5-azacytidine into RNA by up to 80%, suggesting a synergistic effect that may improve therapeutic outcomes .

Antiviral Properties

3-Deazauridine's antiviral activity has been attributed to its ability to interfere with viral RNA synthesis:

- Inhibition of Virus Replication : The compound effectively reduced the extracellular yield of progeny influenza virus in treated cell cultures. The exact biochemical pathways remain under investigation, but it is clear that 3DU does not exert direct virucidal effects on virions themselves .

- Potential Against HIV : Preclinical studies indicate that 3DU may enhance the antiviral effects of other nucleoside analogues against HIV-1 by reducing dCTP levels, thus facilitating better incorporation of these drugs into viral DNA .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of 3-deazauridine:

Eigenschaften

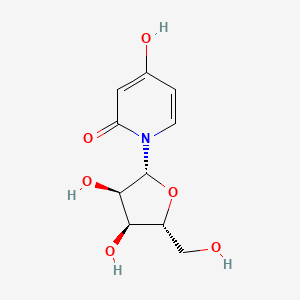

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOKZNLSFMZJJA-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945889 | |

| Record name | 3-Deazauridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-42-7 | |

| Record name | 3-Deazauridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23205-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deazauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deazauridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEAZAURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263CU738ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: 3DU is an antimetabolite that primarily exerts its action by inhibiting cytidine triphosphate synthetase (CTPS). [] 3DU is first phosphorylated intracellularly to its active metabolite, 3-deazauridine triphosphate (3DU-TP), which then competes with uridine triphosphate (UTP) for binding to CTPS. [, ] This inhibits the conversion of UTP to cytidine triphosphate (CTP), a crucial step in pyrimidine nucleotide biosynthesis. [, ]

A: Inhibition of CTPS by 3DU-TP leads to a reduction in intracellular CTP levels. [, , , , ] This depletion disrupts both DNA and RNA synthesis, as CTP is an essential building block for both nucleic acids. [, , ] Additionally, 3DU treatment can lead to:

- Synergistic effects with other antimetabolites: 3DU can enhance the incorporation and activity of other pyrimidine antimetabolites, such as 5-azacytidine and 1-β-D-arabinofuranosylcytosine (Ara-C), by reducing the competition for uptake and phosphorylation. [, , ]

A: The molecular formula of 3-deazauridine is C9H13N3O6, and its molecular weight is 259.21 g/mol. [, , ]

A: Yes, spectroscopic data, including 1H NMR and UV, has been used to characterize 3-deazauridine and its various synthetic derivatives. [, , ] The specific chemical shifts and absorbance patterns are dependent on the specific structure and substituents present.

A: 3-deazauridine was first synthesized in the 1960s. [] Initial research focused on its potential as an antitumor agent due to its ability to inhibit nucleic acid synthesis. [, , ]

ANone: While the initial focus was on cancer treatment, research on 3DU has broadened to explore its potential in other areas, including:

- Antiviral activity: Studies have shown that 3DU exhibits in vitro and in vivo activity against various RNA viruses, including influenza virus, bluetongue virus, Colorado tick fever virus, Japanese B encephalitis virus, and Cymbidium mosaic virus. [, , , , ]

- Drug potentiation: A significant area of interest is the use of 3DU to enhance the efficacy of other antimetabolite drugs, particularly those targeting pyrimidine synthesis. [, , , ]

- Drug resistance: Research is ongoing to understand the mechanisms of resistance to 3DU and to develop strategies to overcome or circumvent this resistance. [, ]

ANone: Research on 3DU has fostered collaboration among various scientific disciplines, including:

- Biochemistry & Pharmacology: To elucidate the mechanism of action, metabolism, and drug interactions of 3DU. [, , , , ]

- Virology & Microbiology: To investigate the antiviral activity of 3DU against various RNA viruses. [, , , , ]

- Oncology & Hematology: To evaluate the efficacy of 3DU in treating various cancers, particularly leukemia. [, , , , ]

- Medicinal Chemistry & Drug Discovery: To design and synthesize novel derivatives of 3DU with improved potency, selectivity, and pharmacokinetic properties. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.